1-tert-Butyl-1H-indole-3-carboxylic acid
Description
1-tert-Butyl-1H-indole-3-carboxylic acid is an indole derivative characterized by a tert-butyl group at the 1-position and a carboxylic acid moiety at the 3-position of the indole ring. This structural configuration imparts unique physicochemical properties, including enhanced steric hindrance and lipophilicity compared to simpler indole derivatives.
Properties
CAS No. |
140397-30-4 |
|---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
1-tert-butylindole-3-carboxylic acid |
InChI |
InChI=1S/C13H15NO2/c1-13(2,3)14-8-10(12(15)16)9-6-4-5-7-11(9)14/h4-8H,1-3H3,(H,15,16) |
InChI Key |
XNCAUAIZUWLWBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=C(C2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-tert-Butyl-1H-indole-3-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For the specific synthesis of this compound, tert-butyl-substituted starting materials are used .
Industrial production methods often involve the use of commercially available starting materials and inexpensive reagents. The reaction conditions are optimized to achieve high yields and purity. For example, the synthesis of tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been reported using efficient and selective protocols .
Chemical Reactions Analysis
1-tert-Butyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions readily occur on the indole ring due to the delocalized π-electrons. .
Major products formed from these reactions include indole-3-carboxylic acid esters, indole-3-aldehydes, and various substituted indoles .
Scientific Research Applications
1-tert-Butyl-1H-indole-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Indole derivatives are studied for their biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is used in the development of pharmaceuticals targeting various diseases, such as cancer and infectious diseases.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 1-tert-Butyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. For example, they can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways .
Comparison with Similar Compounds
1-(tert-Butyl)-3-methyl-1H-indole-6-carboxylic acid (CAS 1624260-57-6)
- Molecular Formula: C₁₄H₁₇NO₂
- Molecular Weight : 231.29 g/mol
- Key Differences : The carboxylic acid group is at the 6-position instead of the 3-position, and a methyl group replaces the hydrogen at the 3-position. This positional isomerism may reduce hydrogen-bonding capacity and alter acidity compared to the target compound .
tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-indole-1-carboxylate (CAS 914349-03-4)
- Functional Group : Hydroxymethyl (-CH₂OH) at the 3-position and methyl at the 5-position.
- Key Differences : The absence of a carboxylic acid group and the presence of a hydroxymethyl moiety reduce acidity and increase hydrophilicity. The tert-butyl ester group may enhance stability under basic conditions .
1-Methyl-1H-indole-3-carboxylic acid (CAS 32387-21-6)
- Molecular Formula: C₁₀H₉NO₂
- Molecular Weight : 175.19 g/mol
- Key Differences: A methyl group replaces the tert-butyl substituent at the 1-position.
Functional Group Variations
- Carboxylic Acid vs. Ester/Hydroxymethyl : Compounds with ester or hydroxymethyl groups (e.g., CAS 914349-03-4) exhibit lower acidity and altered reactivity compared to carboxylic acid-containing derivatives. This affects their suitability for reactions requiring acidic protons, such as salt formation or nucleophilic substitution .
- tert-Butyl vs. Methyl Substituents : The tert-butyl group increases molecular weight by ~56 g/mol compared to methyl (e.g., CAS 32387-21-6 vs. the target compound). This bulkiness may hinder interactions in biological systems or crystallization processes .
Data Table: Key Structural and Molecular Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Functional Groups |
|---|---|---|---|---|---|
| This compound | Not provided | C₁₃H₁₅NO₂* | 217.27* | 1-tert-Butyl, 3-COOH | Carboxylic acid |
| 1-(tert-Butyl)-3-methyl-1H-indole-6-carboxylic acid | 1624260-57-6 | C₁₄H₁₇NO₂ | 231.29 | 1-tert-Butyl, 6-COOH | Carboxylic acid, methyl |
| tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-indole-1-carboxylate | 914349-03-4 | C₁₆H₂₁NO₃ | 275.34 | 1-tert-Butyl, 3-CH₂OH | Hydroxymethyl, ester |
| 1-Methyl-1H-indole-3-carboxylic acid | 32387-21-6 | C₁₀H₉NO₂ | 175.19 | 1-Methyl, 3-COOH | Carboxylic acid |
*Calculated based on molecular formula C₁₃H₁₅NO₂.
Implications of Structural Differences
- Steric Effects : The tert-butyl group in the target compound may limit rotational freedom and hinder interactions with protein binding pockets compared to smaller substituents like methyl .
- Acidity and Solubility : The 3-carboxylic acid group enhances acidity (pKa ~4-5), making the compound more water-soluble than ester or hydroxymethyl analogues .
- Synthetic Utility : tert-Butyl esters (e.g., CAS 914349-03-4) are often used as protecting groups for carboxylic acids, highlighting the versatility of tert-butyl indole derivatives in organic synthesis .
Biological Activity
1-tert-Butyl-1H-indole-3-carboxylic acid is an indole derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique structural features, including a tert-butyl group and a carboxylic acid functional group, exhibits potential therapeutic applications across various fields, including medicinal chemistry and pharmacology.
- Molecular Formula : C13H15NO2
- Molecular Weight : 217.26 g/mol
- Structure : The compound features a bicyclic indole structure with a tert-butyl group enhancing lipophilicity and a carboxylic acid group at the 3-position, which is crucial for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The indole moiety is known to interact with various biological receptors, potentially influencing signal transduction pathways.
- Enzyme Inhibition : The carboxylic acid group may participate in enzyme inhibition, affecting metabolic processes.
- Anti-inflammatory Activity : Similar compounds have shown anti-inflammatory properties, suggesting that this compound may modulate inflammatory responses through cytokine regulation.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Indole derivatives are recognized for their antibacterial and antifungal properties. Studies have indicated that this compound may inhibit the growth of certain pathogens.
| Activity Type | Observations |
|---|---|
| Antibacterial | Effective against Gram-positive bacteria |
| Antifungal | Inhibitory effects on fungal growth |
- Anticancer Potential : Indoles are often studied for their anticancer effects. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, although specific pathways remain to be elucidated.
Case Study 1: Anticancer Activity
A study investigated the effects of various indole derivatives on cancer cell lines. The results indicated that this compound significantly reduced cell viability in breast cancer cells through apoptosis induction mechanisms.
Case Study 2: Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory properties of indole derivatives. The findings suggested that this compound could suppress the production of pro-inflammatory cytokines, highlighting its potential as a therapeutic agent for inflammatory diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other indole derivatives:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Indole-3-carbinol | 700-06-1 | Known for anti-cancer properties; unstable in acidic conditions |
| 5-Methoxyindole | 120-71-8 | Exhibits neuroprotective effects; less lipophilic than tert-butyl derivative |
The presence of the tert-butyl group in this compound enhances its solubility and bioavailability compared to other indoles, making it a promising candidate for further pharmacological studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
